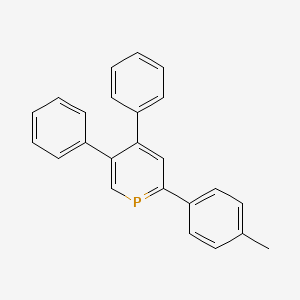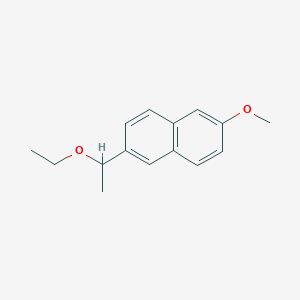
Methyl 2-formyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-3-oxobutanoate is an organic compound with the molecular formula C6H8O4. It is a derivative of butanoic acid and contains both aldehyde and ester functional groups. This compound is of interest in organic synthesis due to its reactivity and versatility in forming various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with formic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-formyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be converted to methyl 2-formyl-3-oxobutanoic acid.
Reduction: The reduction process yields methyl 2-hydroxy-3-oxobutanoate.
Substitution: Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of methyl 2-formyl-3-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in condensation reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis or transesterification, further expanding its utility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetoacetate: Similar in structure but lacks the aldehyde group.
Ethyl 3-methyl-2-oxobutanoate: An ester derivative with a similar backbone but different ester group.
3-methyl-2-oxobutanoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-formyl-3-oxobutanoate is unique due to the presence of both aldehyde and ester functional groups, which provide a diverse range of reactivity. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of chemical products.
Eigenschaften
| 115662-13-0 | |
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
methyl 2-formyl-3-oxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(8)5(3-7)6(9)10-2/h3,5H,1-2H3 |
InChI-Schlüssel |
WCKMNRMIESVWFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)



![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)

![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)

